Lithium tert-butoxide

Catalog No.
S1520784
CAS No.
1907-33-1
M.F
C4H10LiO
M. Wt
81.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tert-butoxide

CAS Number

1907-33-1

Product Name

Lithium tert-butoxide

IUPAC Name

lithium;2-methylpropan-2-olate

Molecular Formula

C4H10LiO

Molecular Weight

81.1 g/mol

InChI

InChI=1S/C4H10O.Li/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

UOHBMRODJBFDPN-UHFFFAOYSA-N

SMILES

[Li+].CC(C)(C)[O-]

Synonyms

2-Methyl-2-propanol Lithium Salt; Lithium t-butoxide; Lithium tert-Butanolate;Lithium tert-Butylate; tert-Butanol Lithium Salt; tert-Butoxylithium;

Canonical SMILES

[Li].CC(C)(C)O

Isomeric SMILES

[Li+].CC(C)(C)[O-]

Lithium tert-butoxide is a metalorganic compound with the formula LiOC(CH₃)₃. It appears as a white solid and is primarily recognized for its strong basic properties, making it a valuable reagent in organic synthesis. Unlike typical salts, lithium tert-butoxide does not ionize in solution, and both octameric and hexameric forms of the compound have been characterized using X-ray crystallography . Its high reactivity and solubility in various organic solvents enhance its utility in

Applications in Anionic Polymerization

Lithium tert-butoxide (LiOtBu) is a weakly basic and nucleophilic alkali metal oxide, making it a valuable initiator for anionic polymerization. In this process, LiOtBu abstracts a proton from a monomer, generating a carbanion that initiates the polymerization chain. This application is particularly beneficial for the synthesis of controlled-architecture polymers with well-defined chain lengths and end groups, which are crucial for various advanced materials. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

Deprotonation and Nucleophilic Substitution Reactions

LiOtBu's nucleophilic character also makes it useful for deprotonation and nucleophilic substitution reactions in organic synthesis. Due to its weaker basicity compared to other alkali metal alkoxides, LiOtBu exhibits improved selectivity in deprotonating specific functional groups, minimizing undesired side reactions. This selectivity is particularly advantageous for the synthesis of complex molecules with diverse functionalities. Source: American Elements, "Lithium tert-butoxide":

Here are some specific examples of deprotonation and nucleophilic substitution reactions involving LiOtBu:

  • Deprotonation of 1-(phenylseleno) alkenes and bis (phenylseleno) acetals: LiOtBu, in combination with potassium diisopropylamide (KDA), can selectively deprotonate these compounds, enabling further reactions for the synthesis of diverse organic structures. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • α-alkylation of ketones with primary alcohols: LiOtBu can mediate the α-alkylation reaction between ketones and primary alcohols, offering a metal-catalyst-free approach for the synthesis of α-substituted ketones. This method is particularly attractive due to its simplicity and reduced environmental impact. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • Synthesis of heterocycles: LiOtBu serves as an effective base for the synthesis of various heterocycles, such as 3,4,5-trisubstituted 3H-oxazol-2-ones and 3,4-disubstituted (Z)-oxazolidin-2-ones, from readily available starting materials. This application demonstrates the versatility of LiOtBu in diverse organic transformations. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

As a strong base, lithium tert-butoxide readily undergoes protonation. It is employed in several key reactions, including:

  • Preparation of Other tert-butoxide Compounds: For instance, it can react with molybdenum chlorides to produce hexa(tert-butoxy)dimolybdenum(III) through the following reaction:
    2MoCl3(thf)+6LiOBu tMo2(OBu t)6+6LiCl+6thf2\text{MoCl}_3(\text{thf})+6\text{LiOBu t}\rightarrow \text{Mo}_2(\text{OBu t})_6+6\text{LiCl}+6\text{thf}
  • Catalytic Reactions: Lithium tert-butoxide has shown effectiveness as a catalyst in various organic transformations, such as interesterification reactions .

Lithium tert-butoxide can be synthesized through several methods:

  • Direct Reaction with tert-Butanol: It can be produced by treating tert-butanol with butyl lithium.
  • Commercial Availability: The compound is available as both a solid and a solution from various suppliers, although it is often generated in situ due to its sensitivity to moisture and air .

Lithium tert-butoxide finds applications in various fields:

  • Organic Synthesis: It serves as a strong base for deprotonation reactions and facilitates the formation of various organic compounds.
  • Catalysis: It is utilized as a catalyst in reactions such as interesterification for biodiesel production .
  • Research: Its unique properties make it a subject of study in academic research focused on reaction mechanisms and catalysis.

Studies have investigated the interaction of lithium tert-butoxide with other compounds, particularly its catalytic activity compared to other alkoxides. Research indicates that the effectiveness of alkoxide catalysts can vary significantly based on their structure and counterions. For example, lithium tert-butoxide has shown different catalytic behaviors compared to sodium and potassium alkoxides due to differences in solubility and ion association .

Lithium tert-butoxide shares similarities with other alkali metal alkoxides. Here are some comparable compounds:

CompoundFormulaCharacteristics
Sodium tert-butoxideNaOC(CH₃)₃Strong base; commonly used in organic synthesis
Potassium tert-butoxideKOC(CH₃)₃Similar reactivity; often used for deprotonation
Butyl lithiumC₄H₉LiUsed for generating alkoxides; highly reactive

Uniqueness of Lithium tert-Butoxide

Lithium tert-butoxide stands out due to its specific reactivity profile and solubility characteristics. Its ability to function effectively as a catalyst in certain reactions while remaining less active than sodium or potassium counterparts highlights its unique role in organic synthesis. Additionally, its non-ionizing behavior in solution differentiates it from other alkoxides, making it particularly useful for specialized applications where traditional bases may not be suitable .

Role in Interesterification and Transesterification Reactions

Lithium tert-butoxide serves as a catalyst in interesterification and transesterification reactions, which are critical for biodiesel production and ester synthesis. In the interesterification of rapeseed oil with methyl acetate, lithium tert-butoxide exhibits lower catalytic activity compared to sodium and potassium tert-butoxide counterparts. For instance, at a catalyst-to-oil molar ratio (COMR) of 0.1, lithium tert-butoxide achieves only 28% conversion efficiency, whereas sodium and potassium analogs exceed 85% under identical conditions [1]. This disparity arises from the strong association between lithium ions and tert-butoxide anions, which reduces the availability of free alkoxide ions necessary for nucleophilic attack on triglyceride substrates [1] [5].

The mechanism proceeds via a two-step process:

  • Alkoxide Activation: The tert-butoxide ion deprotonates the methyl acetate, generating a methoxide intermediate.
  • Nucleophilic Substitution: The methoxide attacks the carbonyl carbon of the triglyceride, forming a tetrahedral intermediate that subsequently releases triacetin and fatty acid methyl esters (FAME) [1].

Lithium tert-butoxide’s limited solubility in nonpolar media further restricts its efficacy in bulkier substrates. However, in THF, its solubility improves significantly, enabling moderate reactivity in homogeneous systems [4] [5].

Counterion Effects on Reaction Kinetics and Selectivity

The choice of counterion (Li⁺, Na⁺, K⁺) profoundly influences the reaction kinetics and selectivity of tert-butoxide catalysts. Lithium’s small ionic radius and high charge density promote strong ion pairing with tert-butoxide, reducing the effective concentration of active alkoxide species. Computational simulations indicate that lithium tert-butoxide exists predominantly as hexameric or octameric aggregates in THF, whereas sodium and potassium analogs remain dissociated into monomeric ions [2] [5].

Table 1: Counterion Effects on Interesterification Efficiency

CounterionAggregation StateFree [t-BuO⁻] (mmol)Conversion (%)
Li⁺Hexamer2828
Na⁺Monomer11289
K⁺Monomer12092

Data adapted from Kampars et al. (2019) [1] and TCI Chemicals [4].

The reduced free ion concentration in lithium systems necessitates higher catalyst loadings to achieve comparable conversion rates. For example, increasing the COMR from 0.1 to 0.3 enhances lithium tert-butoxide’s conversion efficiency to 65%, though this remains suboptimal relative to sodium and potassium [1]. Additionally, lithium’s strong Lewis acidity polarizes carbonyl groups, inadvertently promoting side reactions such as Claisen condensations in ester-rich environments [5].

Solvent Interactions and Solubility Dynamics in THF Systems

Tetrahydrofuran (THF) is the solvent of choice for lithium tert-butoxide due to its ability to stabilize ion pairs through coordination. THF’s moderate polarity and Lewis basicity facilitate partial dissociation of lithium tert-butoxide aggregates, enhancing nucleophilicity. Nuclear magnetic resonance (NMR) studies reveal that lithium tert-butoxide forms dynamic equilibria between hexamers and smaller oligomers in THF, with aggregation states dependent on concentration and temperature [5].

At concentrations below 0.1 M, lithium tert-butoxide predominantly exists as monomers and dimers, which exhibit higher catalytic activity. However, at industrially relevant concentrations (>1 M), hexameric aggregates dominate, reducing the availability of active sites [4] [5]. The addition of crown ethers or cryptands disrupts these aggregates by sequestering lithium ions, thereby increasing the effective alkoxide concentration and reaction rates [5].

Solvent Coordination Effects:

  • THF Coordination: Each lithium ion coordinates with 3–4 THF molecules, weakening Li–O-tert-butoxide bonds and enhancing ion mobility [5].
  • Temperature Dependence: Elevated temperatures (50–60°C) shift aggregation equilibria toward smaller oligomers, improving reactivity in interesterification reactions [1].

Living Anionic Polymerization: Initiation and Propagation Mechanisms

Lithium tert-butoxide functions as a highly effective initiator in living anionic polymerization systems, demonstrating exceptional control over polymerization kinetics and molecular weight distribution. The compound operates through a distinctive mechanism where it forms cross-aggregates with ester-enolate initiators, creating stabilized active centers that enable controlled polymerization [1].

Initiation Mechanism

The initiation process begins with the formation of complex aggregates between lithium tert-butoxide and the primary initiator. Research demonstrates that in tetrahydrofuran solution, lithium tert-butoxide gradually replaces molecules of the ester-enolate in its tetrameric structure, forming cross-complexes with varying mole ratios [1]. The first cross-aggregate with a mole ratio of methyl 2-lithioisobutyrate to lithium tert-butoxide of 3:1 forms virtually immediately after mixing, and during storage, transforms to complexes with higher lithium tert-butoxide contents [1].

When used in combination with methyl 2-lithioisobutyrate and a ten-fold excess of lithium tert-butoxide, the equilibrium initiation system demonstrates remarkable stability. The system initiates polymerization at -60°C in tetrahydrofuran with highly stable growing chain-ends that remain active for more than 4 hours [1]. This extended lifetime of active centers is crucial for achieving high molecular weights and narrow polydispersity indices.

Propagation Kinetics

The propagation mechanism involves the coordination of monomer molecules to the lithium center, followed by nucleophilic attack by the alkoxide group. Kinetic studies reveal that lithium tert-butoxide decreases both initiation and propagation rate constants by approximately one order of magnitude compared to unligated systems [2]. However, the rate constants of termination by cyclization decrease by two orders of magnitude, resulting in an overall ten-fold higher preference for propagation over termination [2].

The polymerization rate follows first-order kinetics with respect to monomer concentration, with apparent rate constants varying significantly based on monomer structure. For methyl methacrylate at -60°C, the rate constant reaches 0.0187 L/mol·s, while tert-butyl acrylate shows a rate constant of 0.0156 L/mol·s under similar conditions [3]. These kinetic parameters demonstrate the high efficiency of lithium tert-butoxide in maintaining controlled polymerization conditions.

Molecular Weight Control

The molecular weight control achieved through lithium tert-butoxide initiation is exceptionally precise. Studies show that molecular weights increase linearly with the total amount of added monomer, and products in individual reaction steps exhibit narrow unimodal molecular weight distributions without detectable contamination from previous steps [1]. The polydispersity indices typically range from 1.06 to 1.22, indicating excellent control over chain length distribution [4].

The ability to achieve controlled molecular weights extends across various monomer systems. For methyl methacrylate polymerization, molecular weights ranging from 2,400 to 15,000 g/mol have been achieved with polydispersity indices below 1.15 [1]. Similarly, tert-butyl acrylate polymerization under the same conditions yields polymers with molecular weights up to 12,000 g/mol and polydispersity indices of 1.08 [1].

Stabilization Effects

The stabilization provided by lithium tert-butoxide extends beyond simple coordination effects. Infrared spectroscopy studies confirm the interaction between lithiated monomer dimers and lithium tert-butoxide, showing changed properties of the lithium-enolate group and increased coordination of the gamma-ester group to lithium [2]. This enhanced coordination stabilizes the growing chain-ends and prevents unwanted side reactions such as cyclization and chain transfer.

The stabilization effect is particularly pronounced in low-temperature polymerizations. At -60°C, the combination of lithium tert-butoxide with ester-enolate initiators produces polymers with remarkably narrow molecular weight distributions and high conversions exceeding 90% [1]. The low-temperature conditions combined with the stabilizing effect of lithium tert-butoxide create optimal conditions for living polymerization.

Block Copolymer Synthesis and Microstructure Control

Block copolymer synthesis using lithium tert-butoxide represents a sophisticated approach to creating well-defined macromolecular architectures with precise control over composition, molecular weight, and microstructure. The compound's unique properties enable the sequential polymerization of different monomers while maintaining living chain-ends, resulting in block copolymers with exceptional uniformity and predictable properties [5].

Sequential Polymerization Strategy

The synthesis of block copolymers through lithium tert-butoxide initiation follows a sequential addition approach where the first monomer is polymerized to completion before introducing the second monomer. This strategy ensures complete conversion of each monomer block and prevents the formation of random copolymers. Research demonstrates that this approach yields block copolymers with well-defined boundaries between different polymer segments [5].

The living nature of the polymerization is confirmed through chain extension experiments where additional monomer is added after complete conversion of the initial monomer. These experiments show that the active chain-ends remain reactive for extended periods, enabling the formation of multiblock structures. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis confirms the living nature of the polymerization and the absence of termination reactions [4].

Microstructure Control Parameters

The microstructure of block copolymers synthesized using lithium tert-butoxide can be precisely controlled through several key parameters. Temperature control plays a crucial role, with optimal conditions typically ranging from -78°C to -15°C depending on the monomer system. Lower temperatures favor improved control over molecular weight distribution and reduce the occurrence of side reactions [4].

The monomer-to-initiator ratio directly influences the molecular weight of individual blocks. Ratios ranging from 50:1 to 500:1 have been successfully employed, with higher ratios producing longer blocks. The linear relationship between monomer-to-initiator ratio and molecular weight enables precise tailoring of block lengths to achieve desired properties [4].

Reaction time optimization is essential for achieving complete conversion while minimizing side reactions. Typical reaction times range from 1 to 24 hours, with optimal conditions usually requiring 4 to 8 hours for complete conversion. Extended reaction times may lead to increased polydispersity due to slow termination reactions [4].

Composition Control

The composition of block copolymers can be precisely controlled through careful selection of monomer sequences and reaction conditions. Studies demonstrate successful synthesis of various block copolymer architectures, including poly(methyl methacrylate)-block-poly(tert-butyl acrylate), polystyrene-block-poly(methyl methacrylate), and poly(lactic acid)-block-poly(caprolactone) [5].

The molecular weight of individual blocks can be independently controlled by adjusting the amount of each monomer added during sequential polymerization. This capability enables the synthesis of symmetric and asymmetric block copolymers with tailored properties. For example, poly(methyl methacrylate)-block-poly(tert-butyl acrylate) copolymers with first block molecular weights of 8,000 g/mol and second block molecular weights of 15,000 g/mol have been successfully synthesized with overall polydispersity indices of 1.14 [5].

Advanced Architectures

Beyond simple diblock copolymers, lithium tert-butoxide enables the synthesis of more complex architectures including triblock copolymers and star-shaped polymers. The synthesis of triblock copolymers follows a similar sequential approach, with each monomer added after complete conversion of the previous one. This methodology has been successfully applied to create poly(α-methylstyrene)-block-poly(isobutylene)-block-poly(β-butyrolactone) triblock copolymers with well-defined structure and narrow molecular weight distributions [6].

The ability to synthesize well-defined block copolymers extends to functional monomers, enabling the incorporation of specific functionalities into defined positions within the polymer chain. This capability is particularly valuable for creating materials with tailored properties such as thermoresponsive behavior, ionic conductivity, or biocompatibility [7].

Microstructure Characterization

The microstructure of block copolymers synthesized using lithium tert-butoxide is characterized through various analytical techniques. Size exclusion chromatography provides information about molecular weight distributions and confirms the absence of homopolymer contamination. Nuclear magnetic resonance spectroscopy enables detailed analysis of block composition and sequence distribution [1].

Advanced characterization techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provide definitive confirmation of block copolymer structure and molecular weight. These analyses consistently demonstrate the high fidelity of block copolymer synthesis using lithium tert-butoxide, with minimal defects or irregularities in the polymer structure [4].

Functional Polymer Design for Advanced Materials

The application of lithium tert-butoxide in functional polymer design represents a frontier area where precise molecular architecture meets advanced material properties. The compound's ability to enable controlled polymerization of functional monomers opens pathways to materials with tailored properties for specific applications in energy storage, biomedical devices, and advanced coatings [8].

Battery Electrolyte Applications

Lithium tert-butoxide plays a crucial role in synthesizing polymer electrolytes for advanced battery applications. The compound enables the controlled polymerization of poly(ethylene oxide)-based block copolymers that exhibit high ionic conductivity while maintaining mechanical integrity. These materials achieve ionic conductivities of 10⁻⁴ S/cm at room temperature, making them suitable for solid-state battery applications [9].

The synthesis of block copolymers for battery applications involves creating materials with distinct conducting and non-conducting domains. The conducting domains, typically composed of poly(ethylene oxide) segments, provide pathways for lithium ion transport, while the non-conducting domains, such as polystyrene segments, provide mechanical stability. The precise control over block composition and molecular weight enabled by lithium tert-butoxide is essential for optimizing the balance between conductivity and mechanical properties [9].

Sequential and convergent synthesis routes using lithium tert-butoxide enable the production of ordered block copolymers with very uniform chain lengths. These materials overcome limitations of conventional polymer electrolytes by providing independent control over mechanical stability and lithium-ion conductivity, which is crucial for suppressing lithium dendrite growth [9].

Biomedical Material Applications

The biocompatibility and controlled degradation properties of polymers synthesized using lithium tert-butoxide make them attractive for biomedical applications. The compound enables the synthesis of biodegradable block copolymers based on lactide and caprolactone monomers, which find applications in drug delivery systems and tissue engineering scaffolds [5].

The controlled polymerization capabilities of lithium tert-butoxide enable the synthesis of polymers with precise molecular weights and narrow polydispersity indices, which is crucial for consistent biomedical performance. Studies demonstrate the successful synthesis of poly(lactic acid)-block-poly(caprolactone) copolymers with molecular weights ranging from 5,000 to 12,000 g/mol and polydispersity indices below 1.1 [5].

The ability to incorporate functional groups at specific positions within the polymer chain enables the design of materials with tailored biological properties. This capability has been utilized to create materials with specific cell adhesion properties, controlled drug release profiles, and targeted biodegradation rates [5].

Advanced Coating Applications

Functional polymers synthesized using lithium tert-butoxide demonstrate exceptional performance in advanced coating applications. The controlled molecular architecture enables the design of materials with specific adhesion properties, chemical resistance, and mechanical durability. These materials achieve adhesion strengths of 5 MPa and demonstrate excellent chemical resistance to various solvents and aggressive chemicals [8].

The synthesis of functional polymers for coating applications often involves the incorporation of specific functional groups that enhance adhesion to substrates or provide barrier properties. Lithium tert-butoxide enables the controlled polymerization of monomers containing these functional groups while maintaining narrow molecular weight distributions and predictable properties [8].

Electronic Material Applications

The development of conductive polymers and electronic materials represents another important application area for lithium tert-butoxide-initiated polymerization. The compound enables the synthesis of polymers with controlled conjugation lengths and specific electronic properties. These materials achieve conductivities of 10⁻² S/cm and demonstrate potential for applications in organic electronics and photovoltaic devices [8].

The synthesis of conductive polymers requires precise control over molecular structure to achieve optimal electronic properties. Lithium tert-butoxide provides this control through its ability to enable living polymerization of conjugated monomers, resulting in materials with uniform conjugation lengths and predictable electronic behavior [8].

Degradable Polymer Systems

Recent advances in functional polymer design using lithium tert-butoxide include the development of degradable polymer systems with controlled degradation profiles. These materials incorporate specific linkages that undergo controlled cleavage under specific conditions, enabling applications in temporary materials and environmental remediation [10].

The synthesis of degradable polymers involves the incorporation of cleavable linkages such as ester or carbonate groups within the polymer backbone. Lithium tert-butoxide enables the controlled polymerization of monomers containing these linkages while maintaining the structural integrity necessary for the intended application [10].

Research demonstrates the successful synthesis of poly(ester-alt-ester-alt-trithiocarbonate) polymers with molecular weights ranging from 2.35 to 111.20 kDa. These materials exhibit controlled degradation under oxidative conditions while maintaining excellent mechanical properties during use [10].

Material Property Optimization

The optimization of material properties through functional polymer design using lithium tert-butoxide involves careful consideration of molecular architecture, composition, and processing conditions. The ability to achieve precise control over these parameters enables the development of materials with properties tailored to specific applications [8].

Property optimization often involves the synthesis of series of polymers with systematically varied compositions or architectures. The reproducibility and control provided by lithium tert-butoxide initiation enables meaningful structure-property relationships to be established, facilitating the design of materials with optimal performance characteristics [8].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

81.08916837 g/mol

Monoisotopic Mass

81.08916837 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (39.74%): Flammable solid [Danger Flammable solids];
H251 (60.26%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (93.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1907-33-1

General Manufacturing Information

2-Propanol, 2-methyl-, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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